molecular formula C14H16Cl2N4O3 B12416982 Asoxime-d4 (dichloride)

Asoxime-d4 (dichloride)

Cat. No.: B12416982
M. Wt: 363.2 g/mol
InChI Key: QELSIJXWEROXOE-FFVJOBTLSA-N
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Description

Asoxime-d4 (dichloride) is a deuterium-labeled derivative of Asoxime dichloride. Asoxime dichloride is known for its role as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This compound is involved in modulating immune responses and can be used as an antigen to improve vaccination efficacy in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Asoxime-d4 (dichloride) is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during drug development. Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .

Industrial Production Methods

The industrial production of Asoxime-d4 (dichloride) involves the deuteration of Asoxime dichloride. The compound is typically stored at -20°C in sealed storage, away from moisture, to maintain its stability. In solvent, it can be stored at -80°C for six months or at -20°C for one month .

Chemical Reactions Analysis

Types of Reactions

Asoxime-d4 (dichloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Asoxime-d4 (dichloride) has a wide range of scientific research applications, including:

Mechanism of Action

Asoxime-d4 (dichloride) exerts its effects by acting as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This interaction modulates immune responses and improves vaccination efficacy in the nervous system. The molecular targets involved include acetylcholine receptors, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Asoxime-d4 (dichloride)

Asoxime-d4 (dichloride) is unique due to its deuterium labeling, which affects its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and scientific research, particularly in studies involving stable heavy isotopes .

Properties

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

363.2 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H/i4D,5D,7D,8D;;

InChI Key

QELSIJXWEROXOE-FFVJOBTLSA-N

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N/O)[2H].[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]

Origin of Product

United States

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